molecular formula C16H14BrN3O5 B10905044 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B10905044
M. Wt: 408.20 g/mol
InChI Key: PNTJDQTWSNYDEX-GIJQJNRQSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a brominated methoxyphenyl group and a nitrophenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-nitrophenoxyacetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The presence of the nitro group also suggests potential involvement in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both brominated and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar Schiff bases, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-14-7-6-12(17)8-11(14)9-18-19-16(21)10-25-15-5-3-2-4-13(15)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

PNTJDQTWSNYDEX-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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